N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-13-5-7-16(8-6-13)27(25,26)22-10-9-21(18(22)24)12-17(23)20-15-4-2-3-14(19)11-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEOCTURJWZAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with glycine derivatives under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl and Acetamide Moieties
A closely related compound, N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide (), shares the fluorophenyl and acetamide functionalities but differs in key structural aspects:
- Heterocyclic Substituents : The target compound features a 3-toluenesulfonyl-imidazolone core, whereas the analogue in has a hydroxymethyl-substituted imidazole with a thioether linkage.
- Electronic Effects : The sulfonyl group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the thioether and hydroxymethyl groups in the analogue.
Table 1: Structural Comparison of Key Compounds
Heterocyclic Core Variations: Imidazolone vs. Thiazolidinone
The compound N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () replaces the imidazolone core with a thiazolidinone ring. Key differences include:
Crystallographic and Hydrogen Bonding Patterns
The crystal structure of 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals planar amide groups forming R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, as described by Bernstein et al. (1995) . Similar motifs are anticipated in the target compound due to its acetamide and sulfonyl groups, which could lead to:
- Dimeric Aggregation : Stabilization through N–H⋯O bonds between the amide and sulfonyl oxygen.
- Dihedral Angles : Steric effects from the toluenesulfonyl group may result in larger dihedral angles between aromatic rings compared to simpler acetamides .
Biological Activity
N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme activity.
- Sulfonamide moiety : Often associated with antibacterial properties.
The molecular formula is with a molecular weight of approximately 392.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against various pathogens.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, derivatives containing imidazole rings have shown activity against Gram-positive and Gram-negative bacteria. The compound's sulfonamide group may contribute to this activity by interfering with bacterial folic acid synthesis.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| N-(3-fluorophenyl)-2-[...] | Staphylococcus aureus | 32 µg/mL |
| N-(3-fluorophenyl)-2-[...] | Escherichia coli | 64 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives. A study focusing on related compounds demonstrated that they could induce apoptosis in cancer cell lines through caspase activation.
"Compounds with imidazole moieties showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents."
Case Studies
-
Study on Antibacterial Properties :
- A series of experiments were conducted using disk diffusion methods to assess the antibacterial efficacy of the compound. Results indicated that it was effective against E. coli and S. aureus, with varying minimum inhibitory concentrations (MICs).
-
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
